molecular formula C9H14N2OS B12228628 1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol

1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol

Cat. No.: B12228628
M. Wt: 198.29 g/mol
InChI Key: ZDYMHSTWSLFUNT-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features both a thiazole and a piperidine ring The thiazole ring contains sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This is followed by nucleophilic substitution reactions to introduce the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its heterocyclic structure.

    Industry: It may be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, 1,3-thiazole, and 2-aminothiazole share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine, 4-hydroxypiperidine, and 1-methylpiperidine share the piperidine ring structure.

Uniqueness

1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C9H14N2OS/c1-7-6-10-9(13-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3

InChI Key

ZDYMHSTWSLFUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCC(CC2)O

Origin of Product

United States

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